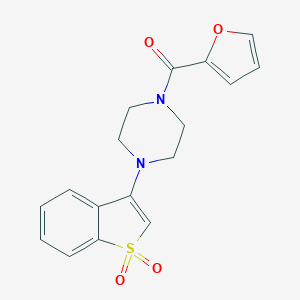

![molecular formula C18H16N4O2 B498568 {2-[(2-メチル-1H-ベンゾイミダゾール-1-イル)メチル]-1H-ベンゾイミダゾール-1-イル}酢酸 CAS No. 891450-20-7](/img/structure/B498568.png)

{2-[(2-メチル-1H-ベンゾイミダゾール-1-イル)メチル]-1H-ベンゾイミダゾール-1-イル}酢酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

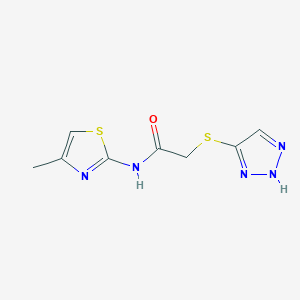

This compound is a derivative of benzimidazole . It has been the subject of experimental and theoretical investigations, particularly in relation to its optimized geometrical structure, electronic and vibrational features .

Synthesis Analysis

The synthesis of this compound has been reported in the literature . The synthesis involves the use of the B3LYP/6-311++G(d,p) basis set . More detailed information about the synthesis process would require access to the full text of the relevant papers.Molecular Structure Analysis

The molecular structure of this compound has been analyzed using the B3LYP/6-311++G(d,p) basis set . This analysis provides information about the optimized geometrical structure, electronic and vibrational features of the compound .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, benzimidazole derivatives are known to be bases . More detailed information about the chemical reactions of this compound would require access to the full text of the relevant papers.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed using various techniques . These include vibrational assignments and calculations of the Potential Energy Distribution (PED) . Theoretical and actual NMR chemical shifts were found to be quite similar .科学的研究の応用

振動分光法と量子計算的研究

この化合物は、B3LYP/6-311++G(d,p)基底集合を用いて、最適化された幾何学的構造、電子構造、および振動特性について研究されてきました . 振動の割り当てと化合物の基本モードの特性評価は、取得したFT-IRおよびFTラマンデータを使用して完了しました。これらは、分子挙動と相互作用を理解するために不可欠です。

分子ドッキング研究

タンパク質結合と薬物作用を予測するために、分子ドッキング研究が行われました . これらの研究は、化合物と標的タンパク質間の分子相互作用に関する洞察を提供するため、創薬において不可欠です。これにより、新しい医薬品の開発につながる可能性があります。

非線形光学(NLO)特性

この化合物は、そのNLO特性の尺度である、一次超分極率について調べられました . NLO材料は、光通信やコンピューティングのアプリケーションにおいて重要です。なぜなら、これらの材料は光の周波数を変更したり、第二高調波を生成したり、光学的に信号を切り替えたりできるからです。

抗菌および抗真菌活性

与えられた化合物を含むベンゾイミダゾールの誘導体は、抗菌および抗真菌活性についてスクリーニングされました . これらの活性は、ディスク拡散法や最小発育阻止濃度(MIC)などの方法を使用して測定されます。これらは、新しい抗菌剤の開発に不可欠です。

置換ベンゾイミダゾキノロンの合成

この化合物は、置換ベンゾイミダゾキノロンを合成するための重要な前駆体として機能します . これらのキノロンは、抗菌特性のために重要であり、さまざまな細菌感染症の治療に使用されています。

可逆的な相転移材料

それは、可逆的な固体から液体への相転移を示す配位高分子結晶の合成に使用されてきました . このような材料は、温度や光などの外部刺激によって物理的状態が可逆的に変化する可能性があるため、スマートマテリアルやテクノロジーにおいて潜在的な用途があります。

作用機序

Target of Action

Benzimidazole derivatives are known to interact with a variety of enzymes and protein receptors , which suggests that this compound may have multiple targets.

Mode of Action

Benzimidazole derivatives are known to interact with biopolymers in living systems due to their structural similarity to naturally occurring nucleotides . This interaction could lead to changes in the function of these biopolymers, potentially affecting cellular processes.

Biochemical Pathways

Benzimidazole derivatives have been reported to exhibit a wide range of biological properties , suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

Benzimidazole derivatives are known to have good bioavailability , suggesting that this compound may also have favorable ADME properties.

Result of Action

Benzimidazole derivatives have been reported to exhibit a wide range of biological properties , suggesting that this compound may have diverse molecular and cellular effects.

Action Environment

It is known that the synthesis of benzimidazole derivatives can be influenced by various environmental conditions , which may indirectly affect the action of this compound.

実験室実験の利点と制限

MBBA is a versatile and water-soluble compound, making it an attractive choice for laboratory experiments. It is also relatively stable and has a low toxicity profile, making it safe to use in the laboratory. However, it can be difficult to separate from by-products in the purification process, and it can be difficult to obtain in large quantities.

将来の方向性

The potential applications of MBBA are vast, and further research is needed to explore its full potential. Future research should focus on its use in the development of new analytical methods, its use as a reagent in the synthesis of other compounds, and its use as an enzyme inhibitor. Additionally, further research is needed to explore its potential as a therapeutic agent, its effects on signaling pathways, and its potential to modulate the activity of certain receptors. Finally, further research is needed to explore its use in the development of new drugs and drug delivery systems.

合成法

The synthesis of MBBA is a two-step process. The first step involves the reaction of 2-methyl-1H-benzimidazole with acetic anhydride in the presence of pyridine. This reaction yields a mixture of the desired product and by-products. The second step is a purification process, which involves the use of column chromatography to separate the desired product from the by-products.

生化学分析

Biochemical Properties

{2-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with certain proteins through hydrogen bonding and hydrophobic interactions, influencing their activity and stability. The compound’s interaction with enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of {2-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, it can affect the expression of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, {2-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the target enzyme. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of {2-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of {2-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

特性

IUPAC Name |

2-[2-[(2-methylbenzimidazol-1-yl)methyl]benzimidazol-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c1-12-19-13-6-2-4-8-15(13)21(12)10-17-20-14-7-3-5-9-16(14)22(17)11-18(23)24/h2-9H,10-11H2,1H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTNCBUHBXKELF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC3=NC4=CC=CC=C4N3CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Allylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B498486.png)

![2-[(4,5-dimethyl-1-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B498488.png)

![1,3-Benzothiazol-2-yl 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propyl sulfone](/img/structure/B498489.png)

![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498491.png)

![{[(1E)-3-phenylprop-1-en-1-yl]sulfonyl}benzene](/img/structure/B498492.png)

![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B498505.png)